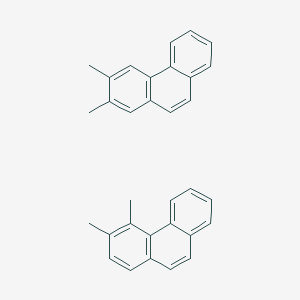![molecular formula C25H53N2O2+ B13822159 N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium CAS No. 36530-91-3](/img/structure/B13822159.png)
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium is a complex organic compound with a significant role in various scientific fields. This compound is known for its unique structure, which includes a long hydrophobic tail and a hydrophilic head, making it an excellent surfactant. It is widely used in the formulation of various products, including pharmaceuticals, cosmetics, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium typically involves the reaction of N,N-dimethyl-3-aminopropylamine with octadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process. The final product is then subjected to rigorous quality control measures to ensure it meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrophilic head can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted amides. These products have diverse applications in different fields, including pharmaceuticals and industrial chemistry .
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: The compound is used in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: It is used in the development of drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted drug delivery.
Industry: The compound is used in the production of cosmetics, detergents, and other industrial products due to its excellent surfactant properties
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium involves its ability to interact with various molecular targets. The hydrophobic tail interacts with lipid membranes, while the hydrophilic head interacts with aqueous environments. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds. In drug delivery systems, it facilitates the encapsulation and release of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar hydrophilic head but lacks the long hydrophobic tail, making it less effective as a surfactant.
Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium is unique due to its balanced hydrophilic and hydrophobic properties, making it an excellent surfactant. Its ability to form stable emulsions and enhance the solubility of hydrophobic compounds sets it apart from other similar compounds .
Properties
CAS No. |
36530-91-3 |
|---|---|
Molecular Formula |
C25H53N2O2+ |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium |
InChI |
InChI=1S/C25H52N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28/h28H,4-24H2,1-3H3/p+1 |
InChI Key |
WYRIQSJBDPBLDQ-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


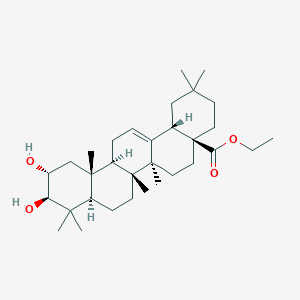
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
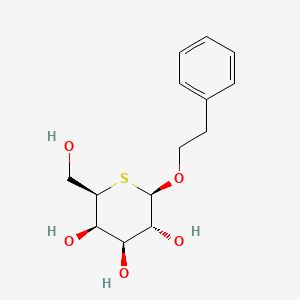
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)

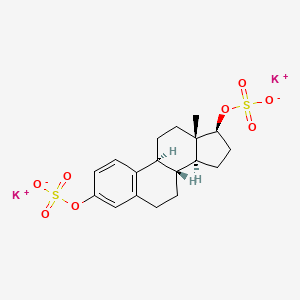
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)

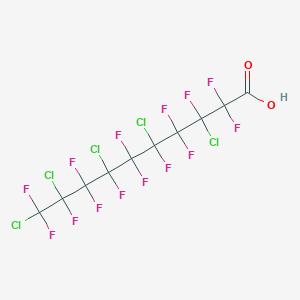
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)
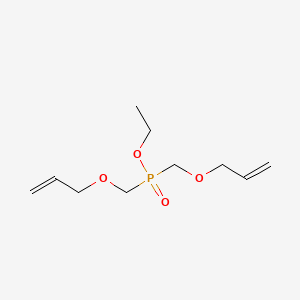

![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
